molecular formula C18H18N2O3S B2854356 (E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide CAS No. 1808384-18-0

(E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide

Cat. No.: B2854356
CAS No.: 1808384-18-0
M. Wt: 342.41
InChI Key: KSYQUENUYMYRGZ-UHFFFAOYSA-N
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Description

(E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide is a synthetic small molecule compound of interest in chemical biology and medicinal chemistry research. Its structure incorporates a 2,3-dihydroindole (indoline) group linked via an N-acetylated glycine spacer to an (E)-2-phenylethenesulfonamide moiety. The sulfonamide functional group is a privileged scaffold in drug discovery, known to exhibit diverse biological activities. Research-grade sulfonamides are frequently investigated for their ability to modulate enzyme function, such as inhibiting carbonic anhydrase isoforms . The core indoline structure is also a common feature in bioactive molecules. This combination of features makes this compound a valuable chemical tool for researchers exploring new chemical entities in areas like enzyme inhibition, receptor antagonism, and cellular pathway analysis. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

(E)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-18(20-12-10-16-8-4-5-9-17(16)20)14-19-24(22,23)13-11-15-6-2-1-3-7-15/h1-9,11,13,19H,10,12,14H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYQUENUYMYRGZ-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C21)C(=O)CNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Ketoethyl Linkage Formation: The ketoethyl group is introduced via a reaction between the indole derivative and an appropriate acylating agent, such as an acyl chloride or anhydride, in the presence of a base like pyridine.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride, such as phenylethenesulfonyl chloride, under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced keto derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide-binding sites. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

Medically, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of the indole moiety is particularly significant, as indole derivatives are known for their pharmacological activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of (E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Features of Key Analogs
Compound Name Core Structure Key Substituents Functional Groups
Target Compound Dihydroindole + sulfonamide Phenyl, oxoethyl Sulfonamide, amide, alkene
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] derivatives Piperazinyl quinolone 5-Bromothiophene, oxoethyl Amide, bromothiophene, ketone
N-[(2S,3S,5S)-5-Acetamido-...acetamide Diphenylhexane Dimethylphenoxy, hydroxy Acetamide, hydroxy, aromatic

Key Observations :

  • The target compound’s sulfonamide group distinguishes it from the thiophene- and acetamide-based analogs in and .
  • The dihydroindole moiety may confer metabolic stability over simpler aromatic systems, as seen in indole-containing drugs like sumatriptan .
  • The oxoethyl linker is shared with antibacterial quinolones in , suggesting possible utility in disrupting bacterial enzymes (e.g., DNA gyrase) .
Table 2: Inferred Activity Based on Structural Analogs
Compound Type Potential Target/Activity Basis of Comparison
Target Compound Antibacterial/Enzyme inhibition Sulfonamide affinity for bacterial enzymes ; dihydroindole’s role in eukaryotic kinase modulation
Thiophene derivatives Antibacterial (MIC: 0.5–4 µg/mL) Quinolone-thiophene hybrids inhibit S. aureus and E. coli via topoisomerase IV binding
Acetamide derivatives Protease/kinase inhibition Structural complexity and polar groups suggest macromolecular target engagement

Mechanistic Insights :

  • The target’s ethenesulfonamide group may mimic the sulfonamide inhibitors of dihydropteroate synthase (DHPS), a folate pathway enzyme targeted by sulfa drugs .

Physicochemical Properties

Table 3: Predicted Properties vs. Analogs
Property Target Compound Thiophene Derivatives Acetamide Derivatives
Molecular Weight ~400 g/mol (estimated) 350–450 g/mol 500–600 g/mol
LogP (lipophilicity) ~3.5 (moderate) 2.8–3.2 4.0–5.0
Solubility Low (due to aromaticity) Moderate (polar thiophene) Very low (bulky substituents)

Implications :

  • The target’s moderate LogP suggests better membrane permeability than highly polar thiophene derivatives but lower than bulky acetamides, which may limit oral bioavailability .
  • Solubility challenges could be addressed via prodrug strategies, as employed for similar sulfonamides .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing (E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide?

  • Methodological Answer : The synthesis typically involves three stages:

Indole Core Formation : Use Fischer indole synthesis (phenylhydrazine + ketone under acidic conditions) to construct the 2,3-dihydroindole moiety .

Sulfonamide Introduction : React the indole intermediate with sulfonyl chlorides in the presence of a base (e.g., pyridine) to introduce the sulfonamide group .

Coupling Reactions : Optimize Stille or Suzuki coupling for the phenylethene moiety, using palladium catalysts and controlled temperatures (60–80°C) .

  • Key Optimization : Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and monitor reaction progress via TLC .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm proton environments and carbon frameworks, focusing on sulfonamide (-SO2_2NH-) and ethene (-CH=CH-) signals .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the anticancer activity of this compound?

  • Methodological Answer : Prioritize assays aligned with indole derivatives' mechanisms:

  • MTT/PrestoBlue Assays : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Apoptosis Analysis : Use Annexin V-FITC/PI staining and caspase-3/7 activation assays .
  • Cell Cycle Arrest : Perform flow cytometry with propidium iodide to identify phase-specific blockages (e.g., G1/S) .

Q. How should researchers address discrepancies in reported biological activities of structurally analogous compounds?

  • Methodological Answer : Systematically compare variables:

  • Synthesis Variability : Check for differences in protecting groups (e.g., acetyl vs. benzyl) or stereochemistry (E/Z configurations) .
  • Assay Conditions : Normalize results across studies by controlling cell passage numbers, serum concentrations, and incubation times .
  • Metabolite Interference : Use LC-MS to rule out degradation products in bioactivity assays .

Q. What computational approaches can predict target binding affinity and selectivity?

  • Methodological Answer : Combine:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or tubulin, focusing on sulfonamide hydrogen bonds and π-π stacking with indole .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • QSAR Modeling : Train models on indole-sulfonamide datasets to prioritize derivatives with enhanced permeability (LogP < 5) .

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